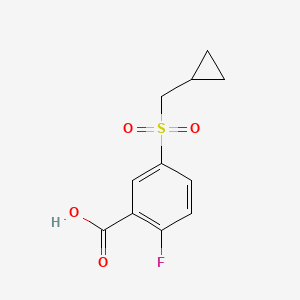

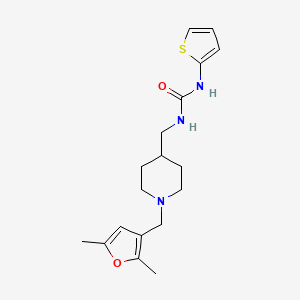

![molecular formula C12H11BrO2 B2893142 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980044-16-3](/img/structure/B2893142.png)

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1980054-39-4 . It has a molecular weight of 267.12 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” were not found, there are general methods for synthesizing similar compounds. For instance, a metal-free homolytic aromatic alkylation protocol has been used for the synthesis of 3- (pyrazin-2-yl)bicyclo [1.1.1]pentane-1-carboxylic acid .Molecular Structure Analysis

The IUPAC name for this compound is 3- (4-bromophenyl)bicyclo [1.1.1]pentane-1-carboxylic acid . The InChI code is 1S/C12H11BrO2/c13-9-3-1-8 (2-4-9)11-5-12 (6-11,7-11)10 (14)15/h1-4H,5-7H2, (H,14,15) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 267.12 .Scientific Research Applications

Bridgehead-Bridgehead Interactions

Studies on 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid and similar compounds reveal insights into bridgehead-bridgehead interactions within the bicyclo[1.1.1]pentane ring system. These interactions significantly influence the reactivity and stability of the ring system, as observed in their reactions with xenon difluoride and oxidation potentials determined by cyclic voltammetry (Adcock et al., 1999).

Synthetic Chemistry and Bioisostere Applications

The compound is part of a class of bicyclo[1.1.1]pentane derivatives used in medicinal chemistry as bioisosteres. These compounds, including 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, offer high passive permeability, solubility, and improved metabolic stability. They serve as effective substitutes for aromatic rings, tert-butyl groups, and alkynes (Kanazawa & Uchiyama, 2018).

Radical Acylation and Functionalization

There is ongoing research into the radical acylation of [1.1.1]propellane with aldehydes to synthesize bicyclo[1.1.1]pentane ketones, a process that has been streamlined for bioactive molecules. This highlights the potential of 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid in drug discovery and its utility in generating structurally diverse compounds (Li et al., 2022).

Safety and Hazards

properties

IUPAC Name |

3-(3-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-9-3-1-2-8(4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAYGYNIBRICGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2893059.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2893060.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2893071.png)

![6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2893073.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893074.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)